Pralmorelin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Pralmorelin is a synthetic growth hormone releasing hormone (GHRH) agonist. GHRHs are peptides that stimulate the pituitary gland to release growth hormone (GH) (). Research has focused on its potential as a diagnostic tool and therapeutic agent for growth hormone deficiency (GHD).

Diagnostic Tool:

One key area of scientific research for pralmorelin is its use as a diagnostic tool for GHD. Unlike other GHRHs that require intravenous administration, pralmorelin can be administered orally, making it a more convenient option for patients undergoing GH stimulation testing (). Studies have compared the efficacy of pralmorelin to traditional GHRH agonists in stimulating GH release, investigating its potential as a reliable and patient-friendly diagnostic tool ().

Therapeutic Potential:

Another area of research explores pralmorelin's potential as a therapeutic agent for treating GHD. GHD is a condition where the pituitary gland doesn't produce enough GH. Studies have investigated pralmorelin's effectiveness in stimulating GH release in adults and children with GHD, with the goal of increasing IGF-1 levels (a marker of GH activity) and improving associated symptoms ().

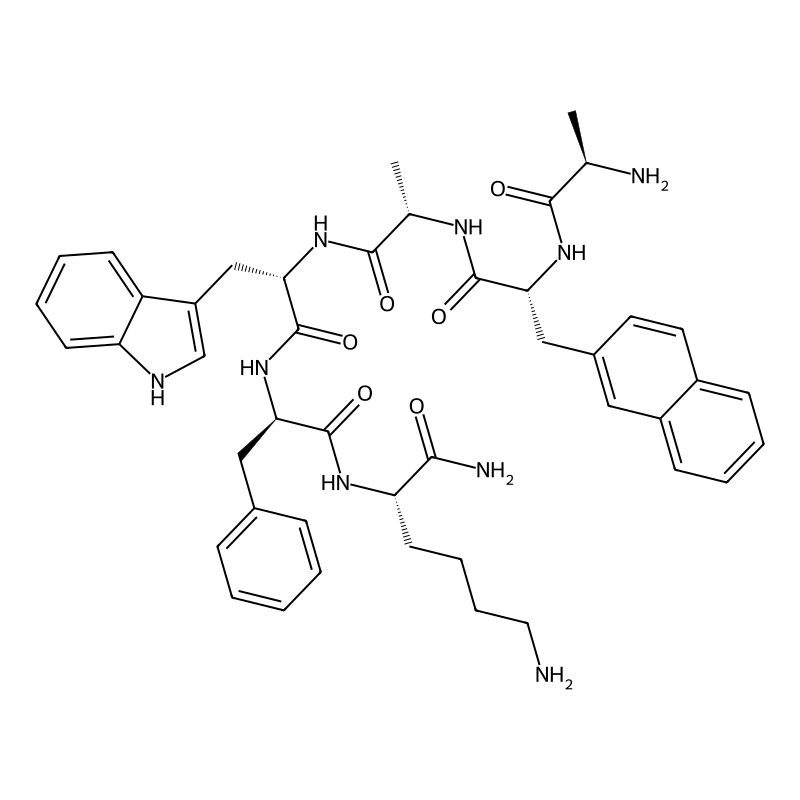

Pralmorelin, also known as growth hormone-releasing peptide 2, is a synthetic peptide that serves as a growth hormone secretagogue. Its chemical formula is , with a molar mass of approximately 817.992 g/mol. Pralmorelin is designed to mimic the action of ghrelin, often referred to as the "hunger hormone," by acting as an agonist at the growth hormone secretagogue receptor. This mechanism leads to increased secretion of growth hormone from the pituitary gland, thereby stimulating appetite and food intake in humans .

Pralmorelin is generally well-tolerated with minimal side effects reported in clinical studies []. However, potential side effects may include headache, nausea, flushing, and dizziness [].

Due to its effect on stimulating appetite, pralmorelin may not be suitable for individuals with weight management concerns [].

Pralmorelin exhibits significant biological activity as a growth hormone secretagogue. Upon administration, it stimulates an increase in plasma levels of growth hormone and induces sensations of hunger. Clinical studies have shown that while it effectively raises growth hormone levels in healthy individuals, its efficacy is reduced in patients with growth hormone deficiency . The compound has also been investigated for potential therapeutic applications in conditions like short stature and pituitary dwarfism but has not been marketed for these uses due to limited effectiveness .

The synthesis of pralmorelin involves solid-phase peptide synthesis techniques, which allow for the stepwise assembly of amino acids into a peptide chain. The specific sequence for pralmorelin includes D-alanine, D-phenylalanine, L-lysine, and tryptophan among others. This method ensures high purity and yields suitable for pharmaceutical applications .

Pralmorelin has primarily been utilized in clinical settings as a diagnostic agent for assessing growth hormone deficiency. Its ability to stimulate growth hormone release makes it valuable in evaluating pituitary function. While it was also explored for potential therapeutic uses in treating short stature and other related conditions, these applications have not progressed beyond clinical trials due to varying efficacy among populations .

Pralmorelin belongs to a class of compounds known as growth hormone secretagogues. Here are some similar compounds along with their unique characteristics:

| Compound Name | Unique Features |

|---|---|

| Ghrelin | Naturally occurring peptide; primary endogenous ghrelin |

| Growth Hormone-Releasing Peptide 6 (GHRP-6) | Shorter peptide; stimulates appetite and promotes muscle gain |

| Hexarelin | More potent than pralmorelin; longer half-life |

| Ipamorelin | Selective for growth hormone release without affecting cortisol levels |

Pralmorelin is unique due to its specific amino acid sequence and its design as an orally active agent, which distinguishes it from other peptides that may require injection or have different pharmacological profiles .

Solid-Phase Peptide Synthesis Approaches

Pralmorelin synthesis relies predominantly on solid-phase peptide synthesis methodologies, which have become the standard approach for manufacturing this growth hormone-releasing peptide. The compound, chemically designated as D-alanyl-3-(2-naphthyl)-D-alanyl-L-alanyl-L-tryptophyl-D-phenylalanyl-L-lysinamide, represents a synthetic hexapeptide that requires precise assembly through automated synthesis platforms .

The solid-phase peptide synthesis process for Pralmorelin involves the sequential addition of protected amino acids to a growing peptide chain anchored to an insoluble polymer support. The synthesis typically proceeds in a C-terminus to N-terminus direction, with the C-terminal lysine residue first coupled to the resin [2]. The fundamental synthetic cycle consists of four primary steps: cleavage of the alpha-amino protecting group, washing to remove residual cleavage reagents, coupling of the next protected amino acid, and final washing to eliminate excess reactants and byproducts [3].

Two primary solid-phase peptide synthesis strategies are employed in Pralmorelin manufacture, distinguished by their temporary N-alpha protecting groups. The fluorenylmethyloxycarbonyl strategy utilizes base-labile protecting groups that can be removed under mild basic conditions using piperidine in dimethylformamide, while the tert-butyloxycarbonyl strategy involves acid-labile protecting groups removed under acidic conditions using trifluoroacetic acid [4].

The fluorenylmethyloxycarbonyl approach has gained predominance in Pralmorelin synthesis due to its compatibility with automated peptide synthesizers and its relatively benign reaction conditions. This methodology minimizes side reactions and allows for rapid, efficient synthesis of the hexapeptide sequence [4]. The synthesis typically employs Rink amide resin as the solid support, providing the necessary C-terminal amide functionality required for Pralmorelin's structure [5].

Advanced solid-phase synthesis platforms have incorporated continuous flow technology for enhanced efficiency. In these systems, the solid support is packed into columns and reagents are delivered by pumps, allowing for precise control of reaction conditions and reduced cycle times [2]. The resins used in continuous flow synthesis must withstand considerable pressure while maintaining constant volume across different solvent systems.

Modern automated synthesizers employ microwave irradiation to accelerate synthetic steps, significantly reducing reaction times while maintaining high coupling efficiencies [2]. These systems incorporate real-time monitoring capabilities that rely on chromophore release during deprotection or consumption during coupling reactions to ensure complete conversions at each step.

Protection and Deprotection Strategies

The synthesis of Pralmorelin requires sophisticated protection strategies to prevent unwanted side reactions during peptide chain assembly. The protecting group scheme must account for the presence of multiple reactive functional groups, including the tryptophan indole ring, the phenylalanine aromatic system, and the lysine primary amine [6].

For fluorenylmethyloxycarbonyl-based synthesis, the standard side-chain protecting groups include tert-butyl for the tryptophan indole nitrogen, trityl for the phenylalanine aromatic system when required, and Boc for the lysine epsilon-amino group [6]. These protecting groups are designed to be orthogonal, meaning they can be removed under different conditions without affecting other protective functionalities.

The deprotection strategy for Pralmorelin involves two distinct phases: repetitive N-alpha deprotection during chain assembly and final global deprotection after synthesis completion. The fluorenylmethyloxycarbonyl group is removed using twenty percent piperidine in dimethylformamide, typically employing a two-stage protocol with initial treatment for five minutes followed by extended treatment for twenty minutes [6].

Side-chain protecting groups are classified as permanent protecting groups because they withstand the multiple cycles of chemical treatment during synthesis and are only removed during final acidolytic cleavage. The global deprotection of Pralmorelin typically employs trifluoroacetic acid-based cocktails containing scavengers such as triisopropylsilane and water to prevent alkylation of sensitive amino acid residues [6].

The choice of scavenger system is particularly critical for Pralmorelin due to the presence of tryptophan, which can undergo oxidation reactions during acidic deprotection. Optimized cleavage cocktails typically contain trifluoroacetic acid, triisopropylsilane, and water in ratios of 95:2.5:2.5 to ensure complete deprotection while minimizing side reactions [7].

Temperature control during deprotection is essential, with most protocols maintaining temperatures between 0 and 25 degrees Celsius to prevent thermally-induced side reactions. The deprotection process typically requires 1 to 4 hours depending on the specific protecting group combination and the presence of multiple protected residues [7].

Coupling Reagents and Reaction Conditions

The formation of amide bonds in Pralmorelin synthesis requires highly efficient coupling reagents that minimize racemization and maximize yields. The selection of coupling reagents is particularly critical given the presence of sterically hindered D-amino acids and the aromatic amino acid residues in the peptide sequence [8].

The most widely employed coupling reagents for Pralmorelin synthesis include uronium-based activating agents such as N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate and N,N,N',N'-tetramethyl-O-(7-azabenzotriazol-1-yl)uronium hexafluorophosphate [8]. These reagents generate highly reactive esters that facilitate efficient amide bond formation while suppressing racemization.

The coupling reaction conditions typically involve three to five equivalents of the protected amino acid, equimolar amounts of coupling reagent, and base such as N,N-diisopropylethylamine or N-methylmorpholine. The reactions are conducted in dimethylformamide at ambient temperature with coupling times ranging from 1 to 4 hours [8].

For challenging coupling reactions, particularly those involving sterically hindered amino acids, double coupling protocols are employed. These involve sequential coupling reactions using different activation methods, such as initial coupling with N,N'-diisopropylcarbodiimide and OxymaPure followed by secondary coupling with N,N,N',N'-tetramethyl-O-(7-azabenzotriazol-1-yl)uronium hexafluorophosphate [9].

The choice of base is crucial for minimizing racemization during Pralmorelin synthesis. Tertiary amines such as N,N-diisopropylethylamine and N-methylmorpholine are preferred due to their non-nucleophilic properties. More recently, collidine and 2,4,6-trimethylpyridine have been recommended for their superior performance in suppressing epimerization [8].

Modern coupling protocols incorporate real-time monitoring using Kaiser test or ninhydrin assays to confirm complete coupling before proceeding to the next synthetic cycle. Incomplete couplings are addressed through capping procedures using acetic anhydride and pyridine to prevent truncated sequence formation [5].

Advanced coupling strategies have introduced ynamide coupling reagents that provide exceptional racemization suppression through the formation of stable active vinyl ester intermediates. These reagents allow for independent optimization of activation and aminolysis conditions, effectively minimizing side reactions [10].

Industrial Production Methods

The industrial production of Pralmorelin involves large-scale solid-phase peptide synthesis followed by comprehensive purification and quality control procedures. Manufacturing facilities typically employ reactor volumes ranging from 1,000 to 10,000 liters with batch sizes exceeding 400 kilograms for peptides longer than 35 amino acids [11].

Industrial synthesis protocols incorporate extensive automation to ensure batch-to-batch consistency and minimize human error. Automated systems include process analytical technology for amino acid identification to prevent sequence errors, continuous washing systems, and real-time reaction monitoring [11]. These systems are designed to handle the substantial solvent volumes required for large-scale synthesis, with facilities maintaining solvent delivery capacity exceeding 150,000 liters [11].

The manufacturing process begins with rigorous quality control of starting materials, including amino acid derivatives, coupling reagents, and resins. Each component must meet strict specifications for purity, enantiomeric excess, and water content to ensure consistent product quality [12]. Starting material qualification includes verification of correct stereochemistry, absence of beta-alanine impurities, and appropriate protecting group integrity.

Large-scale synthesis protocols typically employ segment condensation strategies for complex peptides, where shorter peptide fragments are synthesized separately and then coupled in solution phase. This approach can improve overall yields and simplify purification procedures [3]. The segment approach also allows for parallel synthesis of multiple fragments, reducing overall production timelines.

Industrial cleavage and deprotection procedures are conducted in dedicated reactors with capacity up to 20,000 liters. The process involves careful temperature control and efficient mixing to ensure uniform reaction conditions throughout the large reaction volumes [11]. Cleavage cocktails are prepared using automated systems to ensure precise reagent ratios and minimize operator exposure to hazardous chemicals.

The crude peptide isolation involves precipitation techniques followed by filtration and washing procedures. Industrial facilities employ large-scale filtration systems capable of handling the substantial volumes of crude peptide solutions generated during manufacturing [11]. The isolated crude peptide is then subjected to comprehensive analytical characterization before purification.

Quality control throughout the manufacturing process includes in-process testing at critical control points, environmental monitoring, and documentation of all critical parameters. Manufacturing facilities operate under Good Manufacturing Practice guidelines with validated procedures for all critical operations [13].

Purification Techniques and Quality Control

The purification of Pralmorelin relies primarily on high-performance liquid chromatography techniques, specifically reversed-phase chromatography using C18-modified silica stationary phases. The purification process must remove synthesis-related impurities including truncated sequences, peptides with residual protecting groups, and chemical reagents used in the synthesis and cleavage processes [14].

Preparative reversed-phase chromatography employs acetonitrile-water gradients with trifluoroacetic acid as the ion-pairing reagent. The gradient conditions are optimized based on the hydrophobicity of Pralmorelin and the separation required from related impurities. Typical gradients employ shallow slopes of 1 to 4 percent per minute over 20 to 60 minute timeframes [15].

The purification process development begins with analytical method optimization to identify optimal separation conditions. This involves determination of retention times, resolution from impurities, and peak capacity under various gradient conditions. The analytical method is then scaled to preparative conditions using geometric scaling factors based on column dimensions and flow rates [15].

Industrial purification facilities employ multiple preparative chromatography systems operating in parallel to achieve the throughput required for commercial production. These systems typically include automated fraction collection, real-time purity monitoring, and integrated reprocessing capabilities for fractions not meeting purity specifications [11].

Quality control procedures for Pralmorelin include comprehensive analytical characterization using multiple orthogonal techniques. High-performance liquid chromatography analysis provides purity assessment with typical specifications requiring greater than 97 percent purity with no single impurity exceeding 1 percent [12]. The chromatographic method must demonstrate stability-indicating properties and adequate resolution of all potential impurities.

Mass spectrometry analysis confirms the molecular weight and structural integrity of Pralmorelin. Matrix-assisted laser desorption ionization time-of-flight mass spectrometry is commonly employed due to its accuracy, speed, and minimal sample requirements [16]. The mass spectrometry data must confirm the expected molecular weight and absence of significant chemical modifications.

Amino acid analysis provides quantitative determination of amino acid composition and serves as the basis for peptide content determination. The analysis involves complete hydrolysis of the peptide followed by chromatographic separation and quantification of the constituent amino acids [12]. This technique also provides information about potential amino acid substitutions or deletions.

Additional quality control parameters include counterion determination, moisture content analysis, and residual solvent quantification. These analyses ensure that the total composition of the peptide product is accounted for and that no significant quantities of process-related impurities remain [12].

The final quality control assessment includes stability studies under various storage conditions to establish shelf-life and appropriate storage requirements. These studies monitor changes in purity, potency, and physical characteristics over time under defined temperature and humidity conditions [17].

Advanced analytical techniques such as nuclear magnetic resonance spectroscopy and circular dichroism spectroscopy may be employed for structural confirmation and conformational analysis. These methods provide additional assurance of product quality and consistency [18].

Quality control documentation includes certificate of analysis for each production batch, trending analysis of critical quality attributes, and comparative analysis with reference standards. This documentation supports regulatory compliance and provides the foundation for continuous process improvement [13].

The implementation of quality-by-design principles in Pralmorelin manufacturing involves identification of critical quality attributes, establishment of design space for critical process parameters, and implementation of real-time release testing strategies. This approach ensures consistent product quality while minimizing testing requirements and reducing time to market [18].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Sequence

MeSH Pharmacological Classification

Wikipedia

Dates

2: Pralmorelin: GHRP 2, GPA 748, growth hormone-releasing peptide 2, KP-102 D, KP-102 LN, KP-102D, KP-102LN. Drugs R D. 2004;5(4):236-9. Review. PubMed PMID: 15230633.

3: Okano M, Sato M, Ikekita A, Kageyama S. Determination of growth hormone secretagogue pralmorelin (GHRP-2) and its metabolite in human urine by liquid chromatography/electrospray ionization tandem mass spectrometry. Rapid Commun Mass Spectrom. 2010 Jul 30;24(14):2046-56. doi: 10.1002/rcm.4619. PubMed PMID: 20552695.

4: Cox HD, Hughes CM, Eichner D. Detection of GHRP-2 and GHRP-6 in urine samples from athletes. Drug Test Anal. 2015 May;7(5):439-44. doi: 10.1002/dta.1791. Epub 2015 Mar 25. PubMed PMID: 25809000.

5: Fukuda I, Hizuka N, Muraoka T, Ichihara A. Adult growth hormone deficiency: current concepts. Neurol Med Chir (Tokyo). 2014;54(8):599-605. Epub 2014 Jul 28. Review. PubMed PMID: 25070016; PubMed Central PMCID: PMC4533495.

6: Semenistaya E, Zvereva I, Thomas A, Thevis M, Krotov G, Rodchenkov G. Determination of growth hormone releasing peptides metabolites in human urine after nasal administration of GHRP-1, GHRP-2, GHRP-6, Hexarelin, and Ipamorelin. Drug Test Anal. 2015 Oct;7(10):919-25. doi: 10.1002/dta.1787. Epub 2015 Apr 13. PubMed PMID: 25869809.

7: Hu X, Xu B, Zhou Z. Synthesis of Mono-PEGylated Growth Hormone Releasing Peptide-2 and Investigation of its Biological Activity. AAPS PharmSciTech. 2015 Oct;16(5):1213-9. doi: 10.1208/s12249-015-0307-z. Epub 2015 Mar 12. PubMed PMID: 25761386; PubMed Central PMCID: PMC4674637.

8: Hu R, Wang Z, Peng Q, Zou H, Wang H, Yu X, Jing X, Wang Y, Cao B, Bao S, Zhang W, Zhao S, Ji H, Kong X, Niu Q. Effects of GHRP-2 and Cysteamine Administration on Growth Performance, Somatotropic Axis Hormone and Muscle Protein Deposition in Yaks (Bos grunniens) with Growth Retardation. PLoS One. 2016 Feb 19;11(2):e0149461. doi: 10.1371/journal.pone.0149461. eCollection 2016. PubMed PMID: 26894743; PubMed Central PMCID: PMC4760683.

9: Arimura H, Hashiguchi H, Yamamoto K, Shinnakasu A, Arimura A, Kikuchi A, Deguchi T, Habu M, Fujio S, Arita K, Nishio Y. Investigation of the clinical significance of the growth hormone-releasing peptide-2 test for the diagnosis of secondary adrenal failure. Endocr J. 2016 Jun 30;63(6):533-44. doi: 10.1507/endocrj.EJ15-0587. Epub 2016 Mar 26. PubMed PMID: 27020037.

10: Chao YN, Sun D, Peng YC, Wu YL. Growth Hormone Releasing Peptide-2 Attenuation of Protein Kinase C-Induced Inflammation in Human Ovarian Granulosa Cells. Int J Mol Sci. 2016 Aug 19;17(8). pii: E1359. doi: 10.3390/ijms17081359. PubMed PMID: 27548147; PubMed Central PMCID: PMC5000754.

11: Esposito S, Deventer K, Geldof L, Van Eenoo P. In vitro models for metabolic studies of small peptide hormones in sport drug testing. J Pept Sci. 2015 Jan;21(1):1-9. doi: 10.1002/psc.2710. Epub 2014 Dec 3. PubMed PMID: 25469748.

12: Gaudiano MC, Valvo L, Borioni A. Identification and quantification of the doping agent GHRP-2 in seized unlabelled vials by NMR and MS: a case-report. Drug Test Anal. 2014 Mar;6(3):295-300. doi: 10.1002/dta.1603. Epub 2014 Jan 20. PubMed PMID: 24446112.

13: Furuta S, Shimada O, Doi N, Ukai K, Nakagawa T, Watanabe J, Imaizumi M. General pharmacology of KP-102 (GHRP-2), a potent growth hormone-releasing peptide. Arzneimittelforschung. 2004;54(12):868-80. PubMed PMID: 15646371.

14: Doi N, Hirotani C, Ukai K, Shimada O, Okuno T, Kurasaki S, Kiyofuji T, Ikegami R, Futamata M, Nakagawa T, Ase K, Chihara K. Pharmacological characteristics of KP-102 (GHRP-2), a potent growth hormone-releasing peptide. Arzneimittelforschung. 2004;54(12):857-67. PubMed PMID: 15646370.

15: Norman C, Rollene NL, Erickson D, Miles JM, Bowers CY, Veldhuis JD. Estradiol regulates GH-releasing peptide's interactions with GH-releasing hormone and somatostatin in postmenopausal women. Eur J Endocrinol. 2013 Nov 29;170(1):121-9. doi: 10.1530/EJE-13-0733. Print 2014 Jan. PubMed PMID: 24114435; PubMed Central PMCID: PMC3892701.

16: Zeng P, Li S, Zheng YH, Liu FY, Wang JL, Zhang DL, Wei J. Ghrelin receptor agonist, GHRP-2, produces antinociceptive effects at the supraspinal level via the opioid receptor in mice. Peptides. 2014 May;55:103-9. doi: 10.1016/j.peptides.2014.02.013. Epub 2014 Mar 4. PubMed PMID: 24607724.

17: Zhang X, Li W, Li P, Chang M, Huang X, Li Q, Cui C. Intraportal infusion of ghrelin could inhibit glucose-stimulated GLP-1 secretion by enteric neural net in Wistar rat. Biomed Res Int. 2014;2014:923564. doi: 10.1155/2014/923564. Epub 2014 Aug 26. PubMed PMID: 25247193; PubMed Central PMCID: PMC4160649.

18: Ferro P, Ventura R, Pérez-Mañá C, Farré M, Segura J. Genetic and protein biomarkers in blood for the improved detection of GH abuse. J Pharm Biomed Anal. 2016 Sep 5;128:111-118. doi: 10.1016/j.jpba.2016.05.022. Epub 2016 May 17. PubMed PMID: 27243825.

19: Bowers CY. History to the discovery of ghrelin. Methods Enzymol. 2012;514:3-32. doi: 10.1016/B978-0-12-381272-8.00001-5. PubMed PMID: 22975043.

20: Zeng P, Chen JX, Yang B, Zhi X, Guo FX, Sun ML, Wang JL, Wei J. Attenuation of systemic morphine-induced analgesia by central administration of ghrelin and related peptides in mice. Peptides. 2013 Dec;50:42-9. doi: 10.1016/j.peptides.2013.09.017. Epub 2013 Oct 7. PubMed PMID: 24113541.